molecular formula C10H10O5 B8302586 Monomethyl-2-methoxyisophthalic acid

Monomethyl-2-methoxyisophthalic acid

Cat. No. B8302586
M. Wt: 210.18 g/mol
InChI Key: CNUZJIPDYNRVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl-2-methoxyisophthalic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Monomethyl-2-methoxyisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monomethyl-2-methoxyisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-methoxy-5-methylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H10O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

CNUZJIPDYNRVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of sodium hydroxide (5M, 100 mL) was added under cooling to a solution of 5 (0.5 mol) in methanol (1.5 L). The mixture was stirred for 3 days at room temperature. The solvents were removed under reduced pressure and the residue dissolved in hot acetone (2 L). A thick paste precipitated from the acetone solution overnight (room temperature). TLC reveals that the upper acetone solution mainly contained the starting diester and the mono-sodium salt of the acid and that the lower paste was a mixture of the mono- and disodium salt of the acid. Acetone was removed from both fractions and the chromatographic separation on a gradient flash silica gel column (0-3% methanol in CH2Cl2) of both fractions gave 40 g the desired product. Yield 63%. 1H NMR (500 MHz, CDCl3, 25° C.), δ: 3.913 (s, 3H, OCH3), 3.982 (s, 3H OCH3), 7.252 (t, J=7.75, 1H, ArH), 7.991 (d, J=7.5, 1H, ArH), 8.166 (d, J=7.5, 1H, ArH). 13C NMR (500 MHz, CDCl3, 25° C.), δ: 52.48, 64.09, 124.10, 125.67, 136.38, 136.49, 159.76, 165.46, 167.69.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
63%

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